molecular formula C8H9BrFN B13553029 (S)-1-(2-Bromo-3-fluorophenyl)ethanamine

(S)-1-(2-Bromo-3-fluorophenyl)ethanamine

Cat. No.: B13553029
M. Wt: 218.07 g/mol
InChI Key: NHSCXWFOPYDLAV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Bromo-3-fluorophenyl)ethanamine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-3-fluorophenyl)ethanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-3-fluorophenyl)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl ethanamines, while oxidation and reduction reactions modify the amine group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-3-fluorophenyl)ethanamine would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms may influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Bromo-3-chlorophenyl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.

    (S)-1-(2-Bromo-3-methylphenyl)ethanamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The unique combination of bromine and fluorine atoms in (S)-1-(2-Bromo-3-fluorophenyl)ethanamine may confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(1S)-1-(2-bromo-3-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

NHSCXWFOPYDLAV-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)F)Br)N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.